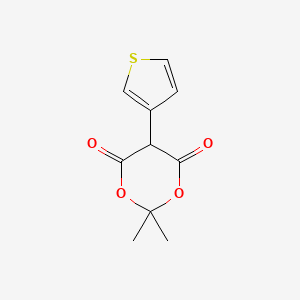

2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 643156. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-5-thiophen-3-yl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S/c1-10(2)13-8(11)7(9(12)14-10)6-3-4-15-5-6/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGWJJFKVFSZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)C2=CSC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327294 | |

| Record name | 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61857-83-8 | |

| Record name | 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61857-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione: Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis and characterization of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid. Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a highly versatile reagent in organic synthesis, valued for its unique reactivity and high acidity.[1][2] The incorporation of a thienyl moiety introduces a key pharmacophore, as thiophene-containing compounds are of significant interest in medicinal chemistry and drug development for their wide range of biological activities.[3] This document details the prevalent synthetic methodology, the underlying reaction mechanism, a step-by-step experimental protocol, and a full suite of characterization techniques required to validate the structure and purity of the title compound. It is intended to serve as an expert resource for researchers engaged in synthetic chemistry and pharmaceutical development.

Introduction: The Strategic Value of Thienyl-Substituted Meldrum's Acid Derivatives

Meldrum's acid is a cornerstone of synthetic chemistry, acting as a potent C-H acid (pKa ≈ 4.97) and a versatile building block for constructing complex molecular architectures.[1][4][5] Its rigid cyclic structure and the electron-withdrawing nature of its two carbonyl groups render the C-5 methylene protons exceptionally acidic, facilitating a wide range of alkylation, acylation, and condensation reactions.[5]

The strategic synthesis of 5-substituted arylidene derivatives of Meldrum's acid, such as this compound, creates highly valuable intermediates. These compounds serve as activated Michael acceptors and dienophiles, and can be precursors to a variety of heterocycles, carboxylic acids, and other functionalized molecules.[3][6][7] The thienyl group, in particular, is a privileged scaffold in drug discovery, present in numerous approved drugs. Its introduction into the Meldrum's acid framework generates a molecule with significant potential for further elaboration into novel therapeutic agents.[3]

This guide provides the scientific rationale and practical steps for the efficient synthesis and rigorous characterization of this target compound.

Synthesis via Knoevenagel Condensation

The most direct and widely employed method for synthesizing this compound is the Knoevenagel condensation of Meldrum's acid with 3-thiophenecarboxaldehyde.[8][9][10] This reaction is known for its efficiency and high yields.

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds through a well-established pathway involving nucleophilic addition followed by dehydration. The choice of this reaction is underpinned by the exceptional reactivity of Meldrum's acid.

-

Deprotonation: The high acidity of the C-5 methylene protons of Meldrum's acid allows for easy deprotonation by even a mild base (e.g., piperidine) to form a highly stabilized enolate ion.[7] This step is the cornerstone of the reaction's feasibility.

-

Nucleophilic Attack: The resulting enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-thiophenecarboxaldehyde. This forms a tetrahedral intermediate.

-

Protonation & Dehydration: The intermediate is protonated, and a subsequent elimination of a water molecule (dehydration) occurs, driven by the formation of a conjugated system, to yield the stable arylidene product.

The diagram below illustrates the mechanistic pathway.

References

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]

- 3. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xray.uky.edu [xray.uky.edu]

- 5. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

An In-depth Technical Guide to 5-(Thienyl)meldrum's Acid: Synthesis, Properties, and Synthetic Applications

This guide provides a comprehensive technical overview of 5-(thienyl)meldrum's acid, a versatile building block in modern organic synthesis. With a focus on practical applications for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and reactivity of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Convergence of Thiophene and Meldrum's Acid

5-(Thienyl)meldrum's acid, systematically named 5-(thienylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, merges two privileged structural motifs in medicinal and materials chemistry: the thiophene ring and Meldrum's acid.

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic methylene compound (pKa ≈ 4.97) that serves as a potent carbon nucleophile in a variety of chemical transformations.[1] Its rigid structure and susceptibility to both electrophilic attack at the C-5 position and nucleophilic attack at the carbonyl carbons make it a cornerstone reagent in organic synthesis.[2]

Thiophene , a sulfur-containing five-membered aromatic heterocycle, is a key structural component in numerous pharmaceuticals and organic materials.[3] Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

The conjugation of these two entities in 5-(thienyl)meldrum's acid results in a highly activated Michael acceptor and a versatile precursor for the synthesis of complex heterocyclic systems and other valuable organic molecules.

Synthesis and Characterization

The primary route to 5-(thienyl)meldrum's acid is the Knoevenagel condensation between a thiophenecarboxaldehyde (either 2- or 3-formylthiophene) and Meldrum's acid. This reaction is typically facile and proceeds in high yield.[2]

General Synthesis Pathway

The reaction involves the condensation of the aldehyde with the active methylene group of Meldrum's acid, usually catalyzed by a mild base, to form the corresponding 5-(thienylmethylene) derivative. The high acidity of Meldrum's acid allows the reaction to proceed under mild conditions.[2]

Caption: General workflow for the synthesis of 5-(Thienyl)meldrum's Acid.

Detailed Experimental Protocol: Synthesis of 5-(Furan-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (A Close Analog)

Materials:

-

Meldrum's acid (1.05 equiv)

-

Thiophene-2-carboxaldehyde or Thiophene-3-carboxaldehyde (1.00 equiv)

-

Water

Procedure:

-

To a round-bottomed flask equipped with a magnetic stirrer and a condenser, add Meldrum's acid (1.05 equiv) and water.

-

Heat the mixture to 60 °C with stirring.

-

Add the corresponding thiophenecarboxaldehyde (1.00 equiv) to the mixture.

-

Continue stirring at 60 °C for 2 hours. A precipitate is expected to form.

-

Cool the reaction mixture to room temperature.

-

Filter the solid product using a Büchner funnel.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.[5]

Characterization Data (Expected)

Based on data from analogous arylidene Meldrum's acid derivatives, the following spectroscopic characteristics are expected for 5-(thienyl)meldrum's acid.[2][6]

| Spectroscopic Data | Expected Characteristics for 5-(Thienyl)meldrum's Acid |

| ¹H NMR | Signals for the gem-dimethyl protons of the Meldrum's acid moiety (singlet, ~1.7-1.8 ppm). A singlet for the vinylic proton (~8.3-8.5 ppm). Signals corresponding to the protons of the thiophene ring in their respective regions. |

| ¹³C NMR | Signals for the carbonyl carbons of the Meldrum's acid ring (~160-165 ppm). The quaternary carbon of the isopropylidene group (~104-105 ppm). Signals for the carbons of the thiophene ring and the exocyclic double bond. |

| IR (Infrared) | Strong absorption bands for the carbonyl groups of the dione functionality (~1700-1750 cm⁻¹). Bands corresponding to the C=C stretching of the double bond and the thiophene ring. |

Chemical Reactivity and Synthetic Utility

5-(Thienyl)meldrum's acid is a versatile intermediate for the synthesis of a variety of organic compounds, particularly heterocyclic structures of interest in drug discovery.

Michael Addition Reactions

The electron-withdrawing nature of the Meldrum's acid moiety makes the exocyclic double bond in 5-(thienyl)meldrum's acid highly electrophilic and susceptible to Michael addition by a wide range of nucleophiles.[7] This reactivity is fundamental to its application in the synthesis of more complex molecules.

Caption: Michael addition reaction of 5-(Thienyl)meldrum's Acid.

This reaction can be utilized to introduce a variety of functional groups, which can then be further elaborated. For instance, the resulting Michael adducts can undergo subsequent cyclization reactions.

Diels-Alder Reactions

5-Alkylidene and arylidene derivatives of Meldrum's acid are effective dienophiles in Diels-Alder reactions.[8] 5-(Thienyl)meldrum's acid can react with a variety of dienes to construct six-membered rings, which are common scaffolds in natural products and pharmaceuticals.

References

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. ir.uitm.edu.my [ir.uitm.edu.my]

- 3. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgchemres.org [orgchemres.org]

- 7. The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Spectroscopic Characterization of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione: A Technical Guide

Introduction

2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Meldrum's acid and its derivatives are renowned for their high acidity and versatility as building blocks in the synthesis of a wide array of complex molecules.[1] The incorporation of a thiophene moiety at the 5-position introduces a heteroaromatic ring system that is a common pharmacophore in many drug candidates, potentially imparting unique biological activities. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering researchers and drug development professionals a detailed reference for its structural elucidation.

Molecular Structure and Synthesis Overview

The foundational structure of this compound consists of the Meldrum's acid core, which is a cyclic ester of malonic acid and acetone, substituted at the C5 position with a 3-thienyl group.[1][4]

Molecular Structure of this compound

Caption: Molecular structure of this compound.

The synthesis of 5-substituted Meldrum's acid derivatives is typically achieved through a Knoevenagel condensation of Meldrum's acid with an appropriate aldehyde, in this case, thiophene-3-carbaldehyde.[5] This reaction is often carried out under mild conditions, reflecting the high reactivity of the C5 methylene protons of Meldrum's acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment and connectivity of protons in a molecule. For this compound, the following proton signals are predicted.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | dd | 1H | H-5 (Thienyl) | The proton at the 5-position of the thiophene ring is expected to be downfield due to the electron-withdrawing effect of the sulfur atom and the adjacent double bond. It will appear as a doublet of doublets due to coupling with H-2 and H-4. |

| ~7.3 | dd | 1H | H-2 (Thienyl) | The proton at the 2-position of the thiophene ring will also be in the aromatic region, appearing as a doublet of doublets from coupling to H-5 and H-4. |

| ~7.1 | dd | 1H | H-4 (Thienyl) | The proton at the 4-position of the thiophene ring will be coupled to both H-2 and H-5, resulting in a doublet of doublets. |

| ~4.5 | s | 1H | CH (C5-H) | The methine proton at the C5 position of the dioxane-dione ring is expected to be significantly downfield due to the adjacent electron-withdrawing carbonyl groups and the thienyl substituent. |

| ~1.7 | s | 6H | 2 x CH₃ | The six protons of the two methyl groups attached to the C2 of the dioxane-dione ring are chemically equivalent and will appear as a sharp singlet. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their chemical nature. The predicted ¹³C NMR chemical shifts for this compound are summarized below.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~165 | C=O (C4, C6) | The carbonyl carbons of the dioxane-dione ring are highly deshielded and will appear far downfield. |

| ~135 | C-3 (Thienyl, ipso) | The ipso-carbon of the thiophene ring attached to the Meldrum's acid moiety. |

| ~128 | C-5 (Thienyl) | Aromatic carbon of the thiophene ring. |

| ~127 | C-2 (Thienyl) | Aromatic carbon of the thiophene ring. |

| ~125 | C-4 (Thienyl) | Aromatic carbon of the thiophene ring. |

| ~105 | C(CH₃)₂ (C2) | The quaternary carbon of the dioxane-dione ring bonded to two oxygen atoms and two methyl groups. |

| ~45 | CH (C5) | The methine carbon at the C5 position, shifted downfield by the adjacent carbonyls and the thienyl group. |

| ~28 | CH₃ | The equivalent methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the strong absorptions of the carbonyl groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| ~3100 | C-H stretch | Aromatic (Thienyl) | Characteristic C-H stretching vibrations for aromatic rings. |

| ~2990 | C-H stretch | Aliphatic (CH₃) | Asymmetric and symmetric stretching of the methyl groups. |

| ~1770 & ~1740 | C=O stretch | Dioxane-4,6-dione | The two carbonyl groups of the Meldrum's acid moiety typically show two distinct, strong absorption bands due to symmetric and asymmetric stretching. |

| ~1600 | C=C stretch | Aromatic (Thienyl) | Stretching vibrations of the carbon-carbon double bonds within the thiophene ring. |

| ~1200 | C-O stretch | Ester | Strong C-O stretching vibrations characteristic of the ester functional groups within the dioxane-dione ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₁₀H₁₀O₄S), the expected molecular weight is approximately 226.25 g/mol .

Predicted Fragmentation Pathway

A primary fragmentation pathway for Meldrum's acid derivatives involves the loss of acetone and carbon dioxide.[6]

Predicted Mass Spectrometry Fragmentation of this compound

Caption: A plausible fragmentation pathway in mass spectrometry.

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z ≈ 226.

-

Key Fragments:

-

m/z ≈ 168: Loss of acetone (58 Da) from the molecular ion.

-

m/z ≈ 124: Subsequent loss of carbon dioxide (44 Da) from the [M - acetone]⁺ fragment.

-

m/z ≈ 97: Formation of the thienylmethyl cation.

-

m/z ≈ 43: A peak corresponding to the acetyl cation [CH₃CO]⁺ is also possible from further fragmentation.

-

Experimental Protocols

While specific experimental data for the title compound is not provided, the following are generalized protocols for obtaining the spectroscopic data discussed, based on common laboratory practices for similar compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a hyphenated technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Data Acquisition: Scan a mass range appropriate for the compound, for instance, from m/z 50 to 300.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile for this compound based on the well-established spectral characteristics of analogous Meldrum's acid derivatives. The presented data and interpretations for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry serve as a valuable resource for the identification and characterization of this compound in research and development settings. The structural insights derived from these spectroscopic techniques are crucial for understanding the chemical properties and potential applications of this and related heterocyclic compounds.

References

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. This compound | C10H10O4S | CID 370301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]

- 6. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]

Introduction: The Unique Position of 5-(3-thienyl)-Meldrum's Acid in Synthetic Chemistry

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-(3-thienyl)-Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) stands as a cornerstone reagent in modern organic synthesis.[1][2][3][4] Its remarkable acidity (pKa ≈ 4.9 in water), significantly higher than that of acyclic malonic esters, stems from the rigid cyclic structure that enforces a planar conformation, maximizing the stability of the corresponding enolate.[3][4][5] This inherent reactivity makes the C5 methylene position a prime site for chemical modification.

The derivatization of Meldrum's acid at this C5 position gives rise to a vast library of versatile intermediates. Among these, 5-arylidene derivatives, formed through Knoevenagel condensation, are particularly valuable.[6][7][8] They serve as pivotal precursors for synthesizing a wide array of heterocyclic compounds and molecules with significant biological activity.[9][10][11] This guide focuses specifically on 5-(3-thienyl)-Meldrum's acid , a derivative that incorporates the thiophene moiety—a privileged scaffold in medicinal chemistry due to its presence in numerous approved drugs. The unique combination of the reactive Meldrum's acid core and the pharmaceutically relevant thienyl group makes this compound a subject of considerable interest for drug development and advanced organic synthesis.

Synthesis: The Knoevenagel Condensation Pathway

The most direct and efficient method for preparing 5-(3-thienyl)-Meldrum's acid is the Knoevenagel condensation between Meldrum's acid and 3-thiophenecarboxaldehyde.[6][12] A key advantage of using Meldrum's acid is that its high acidity often obviates the need for a strong base catalyst, which is typically required for similar condensations with less acidic methylene compounds.[8] This allows for milder reaction conditions, often leading to cleaner products and higher yields.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 5-(3-thienyl)-Meldrum's acid.

Detailed Experimental Protocol

-

Reactant Preparation: In a round-bottom flask, dissolve Meldrum's acid (1.0 equivalent) in a suitable solvent such as ethanol, water, or a mixture thereof.[13] The choice of a green solvent like water or ethanol aligns with modern sustainable chemistry principles.

-

Aldehyde Addition: Add 3-thiophenecarboxaldehyde (1.0 equivalent) to the solution.

-

Reaction Initiation: Stir the mixture at room temperature. The reaction is often spontaneous and exothermic. In some protocols, gentle heating (e.g., to 50-60 °C) or the addition of a catalytic amount of an amine base like piperidine or an acid like p-toluenesulfonic acid (PTSA) can be used to accelerate the reaction, though it frequently proceeds efficiently without any catalyst.[14]

-

Product Formation & Isolation: The product, 5-(3-thienyl)-Meldrum's acid, is typically a solid that precipitates directly from the reaction mixture upon formation.[14] Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a cold, non-polar solvent like hexane to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to yield 5-(3-thienyl)-Meldrum's acid, often as a crystalline solid of high purity without the need for column chromatography.

Causality Insight: The high acidity of the C5 protons of Meldrum's acid (pKa ≈ 4.9) facilitates the formation of the nucleophilic enolate under neutral or mildly acidic/basic conditions. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration step is rapid, driven by the formation of a stable, conjugated π-system, yielding the final arylidene product. The planarity and stability of the product often lead to its low solubility in the reaction medium, causing it to precipitate and drive the equilibrium towards completion (Le Châtelier's principle).

Physical Properties

The physical properties of 5-(3-thienyl)-Meldrum's acid are essential for its identification, handling, and application in further synthetic steps.

| Property | Description |

| Appearance | Expected to be a crystalline solid, potentially pale yellow to yellow in color, which is common for 5-arylidene derivatives of Meldrum's acid.[10][14] |

| Melting Point | A sharp melting point is indicative of high purity. While the exact value is not broadly published, it is expected to be in the range of similar arylidene derivatives. |

| Solubility | Generally soluble in polar organic solvents such as acetone, dichloromethane, and ethyl acetate. It exhibits limited solubility in water and non-polar solvents like hexane.[2][15][16] |

| Thermal Stability | Stable at room temperature as a solid.[2] However, like all Meldrum's acid derivatives, it is susceptible to thermal decomposition at elevated temperatures (>150-200 °C).[3][17] |

Spectroscopic Data for Characterization

Spectroscopic analysis provides definitive structural confirmation. The following table outlines the expected data based on the known values for analogous compounds.[10][14]

| Technique | Expected Observations |

| ¹H NMR | - A singlet around δ 1.7 ppm (6H) for the two equivalent methyl groups on the dioxane ring. - A singlet for the vinylic proton (-CH=) in the δ 8.0-8.5 ppm region. - Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the thiophene ring. |

| ¹³C NMR | - A signal around δ 27 ppm for the methyl carbons. - A signal around δ 104 ppm for the quaternary C2 carbon (O-C(CH₃)₂-O). - Signals in the δ 110-160 ppm range for the carbons of the thiophene ring and the C=C double bond. - Two signals for the carbonyl carbons (C4, C6) in the δ 160-165 ppm region.[14] |

| FT-IR (cm⁻¹) | - Strong, characteristic C=O stretching vibrations for the dione system, typically appearing as two distinct bands around 1700-1750 cm⁻¹.[9][14] - C=C stretching vibration for the arylidene double bond around 1550-1600 cm⁻¹.[10] - C-O stretching bands for the dioxane ring around 1200-1300 cm⁻¹.[18] |

| MS (ESI) | The mass spectrum would show a prominent ion corresponding to the molecular weight of the compound, typically as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.[14] |

Chemical Properties and Reactivity

The chemical utility of 5-(3-thienyl)-Meldrum's acid is defined by the interplay between its α,β-unsaturated dione system and the inherent thermal lability of the Meldrum's acid core.

Reactivity as a Michael Acceptor

The electron-withdrawing nature of the dione system renders the β-carbon of the double bond highly electrophilic. This makes the molecule an excellent substrate for Michael (1,4-conjugate) addition reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is a cornerstone for introducing further complexity and building new C-C or C-heteroatom bonds.

Thermal Decomposition to Generate Ketenes

One of the most powerful synthetic applications of Meldrum's acid derivatives is their thermal decomposition (pyrolysis) to generate highly reactive ketene intermediates.[5][17][19] Upon heating, 5-(3-thienyl)-Meldrum's acid undergoes a retro-Diels-Alder type reaction, eliminating acetone and carbon dioxide to produce a transient thienylketene . This ketene can be trapped in situ for various transformations.

-

With Nucleophiles: Reacts with alcohols or amines to form esters or amides, respectively.

-

Cycloadditions: Undergoes [2+2] cycloaddition reactions with imines or alkenes to form β-lactams or cyclobutanones.[17][20]

Thermal Decomposition and Ketene Formation Diagram

Caption: Pyrolysis of 5-(3-thienyl)-Meldrum's acid to form a reactive ketene.

Ring-Opening Reactions

The strained cyclic diester structure is susceptible to nucleophilic attack at the carbonyl carbons.[5] Strong nucleophiles, such as alkoxides or amines, can open the ring to generate functionalized malonic acid derivatives. This provides a synthetic route to compounds that are otherwise difficult to access directly.

Applications in Drug Discovery and Development

The unique structural and reactive properties of 5-(3-thienyl)-Meldrum's acid position it as a valuable building block for the synthesis of novel chemical entities with therapeutic potential.

-

Scaffold for Biologically Active Molecules: Meldrum's acid derivatives have been investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[6][9][10][11] The incorporation of the thiophene ring, a known pharmacophore, enhances the potential for discovering new lead compounds.

-

Intermediate for Heterocycle Synthesis: The reactivity of this compound makes it an ideal precursor for constructing complex heterocyclic systems, which form the core of many pharmaceuticals.[2][4]

-

Fragment-Based Drug Design: As a well-defined chemical entity combining two important motifs (Meldrum's acid and thiophene), it can be used in fragment-based screening and lead optimization campaigns.

Conclusion

5-(3-thienyl)-Meldrum's acid is a highly functionalized and synthetically versatile molecule. Its straightforward preparation via Knoevenagel condensation, combined with its rich chemical reactivity—including susceptibility to Michael addition and thermal conversion to reactive ketenes—makes it a powerful intermediate for organic synthesis. For researchers in drug development, its structure represents a promising starting point for the creation of novel heterocyclic compounds and potential therapeutic agents. The continued exploration of this and related derivatives will undoubtedly lead to innovative applications in both medicinal and materials chemistry.

References

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]

- 5. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ir.uitm.edu.my [ir.uitm.edu.my]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum’s Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. innospk.com [innospk.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Investigation of the Biological Potential of Thienyl Meldrum's Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the initial exploration of the biological potential of thienyl Meldrum's acid derivatives. As a class of compounds situated at the intersection of privileged structures in medicinal chemistry—the thiophene ring and the versatile Meldrum's acid scaffold—these derivatives present a compelling opportunity for the discovery of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers in academic and industrial settings, offering both the strategic rationale and the detailed methodologies required to systematically evaluate this promising chemical space.

The Rationale: Why Thienyl Meldrum's Acid Derivatives Warrant Investigation

The thiophene ring is a bioisostere of the phenyl ring and is present in numerous FDA-approved drugs.[1][2] Its sulfur atom can participate in hydrogen bonding, and the aromatic system can engage in π-π stacking and hydrophobic interactions, making it a versatile pharmacophore for engaging with biological targets.[2] Meldrum's acid, a cyclic dialkylmalonate, is a highly reactive building block in organic synthesis due to the high acidity of its C5 methylene protons.[3][4] The combination of these two moieties in thienyl Meldrum's acid derivatives creates a unique molecular architecture with several advantageous features for drug discovery:

-

Synthetic Tractability: The most common route to these derivatives is the Knoevenagel condensation, a robust and high-yielding reaction between a thienyl aldehyde and Meldrum's acid.[5][6] This allows for the rapid and efficient generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

-

Structural Diversity: The thiophene ring can be substituted at various positions with a wide range of functional groups, enabling fine-tuning of the molecule's steric, electronic, and physicochemical properties.

-

Potential for Biological Activity: Derivatives of Meldrum's acid have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties.[7][8][9] The incorporation of the thiophene ring is anticipated to further enhance and diversify this biological profile.

Synthesis of Thienyl Meldrum's Acid Derivatives: A Practical Approach

The Knoevenagel condensation is the cornerstone of synthesizing thienyl Meldrum's acid derivatives.[5][6] This reaction involves the nucleophilic addition of the enolate of Meldrum's acid to a thienyl aldehyde, followed by dehydration to yield the final product.

Caption: The Knoevenagel condensation of a thienyl aldehyde and Meldrum's acid.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the thienyl aldehyde and an equimolar amount of Meldrum's acid in a suitable solvent (e.g., ethanol, isopropanol).

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyridine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the product often precipitates from the reaction mixture. It can be isolated by filtration, washed with a cold solvent, and dried.

-

Purification: If necessary, the product can be further purified by recrystallization.

A Tiered Strategy for Biological Evaluation

A systematic and tiered approach is essential for the efficient evaluation of a library of newly synthesized compounds. This strategy allows for the rapid identification of "hits" in high-throughput primary screens, followed by more detailed characterization in secondary and mechanistic assays.

Caption: A tiered workflow for the biological evaluation of thienyl Meldrum's acid derivatives.

Tier 1: Primary Screening for Anticancer Activity

Given the known anticancer potential of related compounds, a primary screen for cytotoxicity against a panel of cancer cell lines is a logical starting point.[10][11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method for this purpose.[12]

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[13][14]

-

Compound Treatment: Treat the cells with the thienyl Meldrum's acid derivatives at a single, high concentration (e.g., 10 µM) for a defined period (e.g., 48 or 72 hours).[14]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Hit Identification: Compounds that cause a significant reduction in cell viability (e.g., >50%) compared to a vehicle control are considered "hits".

Tier 2: Secondary Screening and Selectivity

Hits from the primary screen should be advanced to secondary screening to determine their potency and selectivity.

IC50 Determination:

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[15][16] It is determined by treating cells with a range of concentrations of the compound and performing a cell viability assay as described above. The data is then plotted as a dose-response curve to calculate the IC50 value.[17][18]

Selectivity Index:

A crucial aspect of a potential anticancer drug is its selectivity for cancer cells over normal, healthy cells. The selectivity index (SI) is a quantitative measure of this and is calculated as follows:

SI = IC50 in normal cells / IC50 in cancer cells [19]

A higher SI value indicates greater selectivity for cancer cells.[20][21][22] Compounds with an SI greater than 1 are generally considered to have some selectivity.[19]

Tier 3: Mechanism of Action Studies

For compounds with high potency and selectivity, the next step is to investigate their mechanism of action (MoA).[23][24] This can involve a variety of assays, including:

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

-

Apoptosis Assays: To assess if the compound induces programmed cell death.

-

Western Blotting: To investigate the effect of the compound on key signaling proteins involved in cancer cell proliferation and survival.[24]

Structure-Activity Relationship (SAR) Analysis

As data is generated from the biological assays, it is crucial to perform a structure-activity relationship (SAR) analysis.[1][25] This involves correlating the chemical structures of the synthesized derivatives with their biological activity.

Table 1: Hypothetical SAR Data for a Series of Thienyl Meldrum's Acid Derivatives

| Compound | R1 | R2 | IC50 (µM) on Cancer Cell Line X | Selectivity Index (SI) |

| 1 | H | H | 25.3 | 1.2 |

| 2 | Cl | H | 5.1 | 4.8 |

| 3 | OCH3 | H | 15.8 | 2.1 |

| 4 | H | NO2 | 8.9 | 3.5 |

This hypothetical data suggests that the presence of an electron-withdrawing group at the R1 position (e.g., Cl) enhances anticancer activity and selectivity. This information can then be used to guide the design and synthesis of a new generation of more potent and selective compounds.

In Vivo Proof-of-Concept

The most promising lead compounds from in vitro studies should be evaluated in preclinical in vivo models to assess their efficacy and safety in a whole-organism context.[26][27][28] This is a critical step in the drug development pipeline.

Conclusion

The initial investigation into the biological potential of thienyl Meldrum's acid derivatives is a multifaceted endeavor that requires a synergistic approach combining organic synthesis, biological screening, and medicinal chemistry principles. The methodologies and strategies outlined in this guide provide a robust framework for researchers to systematically explore this promising area of chemical space. With their synthetic accessibility and the potential for diverse biological activities, thienyl Meldrum's acid derivatives represent a fertile ground for the discovery of novel therapeutic agents.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarmps.org [ijarmps.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. noblelifesci.com [noblelifesci.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. IC50 - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. youtube.com [youtube.com]

- 18. Star Republic: Guide for Biologists [sciencegateway.org]

- 19. researchgate.net [researchgate.net]

- 20. Selectivity Index: Significance and symbolism [wisdomlib.org]

- 21. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]

- 24. benchchem.com [benchchem.com]

- 25. discovery.researcher.life [discovery.researcher.life]

- 26. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 27. researchgate.net [researchgate.net]

- 28. Video: Mouse Models of Cancer Study [jove.com]

solubility and stability studies of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione

An In-Depth Technical Guide to the Solubility and Stability of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound, a derivative of Meldrum's acid. As a potentially valuable intermediate in pharmaceutical synthesis, a thorough understanding of its physicochemical properties is paramount for successful drug development and formulation.[1] This document, intended for researchers, chemists, and formulation scientists, outlines detailed experimental protocols for solubility assessment and forced degradation studies. It emphasizes the rationale behind methodological choices and the development of a stability-indicating analytical method, adhering to principles outlined in international guidelines. The guide integrates theoretical considerations with practical, step-by-step workflows to ensure robust and reproducible characterization of this compound.

Introduction: The Significance of Physicochemical Characterization

This compound belongs to the family of Meldrum's acid derivatives, which are highly versatile building blocks in organic synthesis due to the high acidity of the C5 proton and their rigid structure.[2][3] The incorporation of a thienyl moiety introduces structural features common in many active pharmaceutical ingredients (APIs). Before any compound can advance in the drug development pipeline, a foundational understanding of its solubility and stability is non-negotiable. These two parameters dictate bioavailability, inform formulation strategies, determine storage conditions, and are critical components of regulatory submissions.[4][5]

Poor aqueous solubility can severely limit a drug's absorption and therapeutic efficacy, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products.[6] This guide provides the necessary protocols to proactively identify and address these challenges early in the development of this compound.

Core Physicochemical Properties

A preliminary analysis of the molecule's structure is essential for designing relevant experimental studies.

-

Molecular Formula: C₁₀H₁₀O₄S[7]

-

Molecular Weight: 226.25 g/mol [8]

-

Structure: The molecule consists of a Meldrum's acid core (a 2,2-dimethyl-1,3-dioxane-4,6-dione ring) substituted at the 5-position with a thiophene ring.[7]

-

Predicted Properties:

-

Acidity: The parent Meldrum's acid has a pKa of approximately 4.97.[9] The C-H bond at the 5-position is highly acidic, making the compound susceptible to base-catalyzed reactions.

-

Polarity: The presence of four oxygen atoms and a sulfur atom suggests a moderate to high polarity. However, the dimethyl and thienyl groups add lipophilic character. This balance will influence its solubility in various solvents.

-

Reactivity: The 1,3-dioxane-4,6-dione ring is an ester derivative and is thus susceptible to hydrolysis, particularly under acidic or basic conditions. The electron-rich thiophene ring is a potential site for oxidative degradation.[10]

-

Solubility Assessment: A Multi-faceted Approach

Solubility determination is a critical first step in pre-formulation.[5] Both thermodynamic and kinetic solubility data are valuable, providing insights for discovery and development stages, respectively.[11]

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for comprehensive solubility assessment.

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, which is a fundamental thermodynamic property.[12][13]

Objective: To determine the saturation concentration of this compound in various aqueous buffers.

Materials:

-

This compound powder

-

pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)[13]

-

HPLC-grade water, acetonitrile, methanol

-

Vials, orbital shaker, centrifuge, 0.22 µm syringe filters

-

Calibrated HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of vials, ensuring enough solid remains undissolved to confirm saturation.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each buffer solution to the respective vials. Prepare each condition in triplicate.[13]

-

Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials (e.g., 15 min at 14,000 rpm) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any fine particulates.

-

Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration against a standard curve prepared from the same compound.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

| Solvent/Medium | pH | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Dose/Solubility Volume (mL) |

| 0.1 N HCl | 1.2 | 25 | Hypothetical Data | Calculated |

| Acetate Buffer | 4.5 | 25 | Hypothetical Data | Calculated |

| Phosphate Buffer | 6.8 | 25 | Hypothetical Data | Calculated |

| Water | ~7.0 | 25 | Hypothetical Data | Calculated |

The Dose/Solubility Volume is calculated by dividing the highest anticipated clinical dose (in mg) by the lowest measured solubility (in mg/mL) across the physiological pH range (1.2-6.8). A value ≤ 250 mL classifies the drug as "highly soluble" according to WHO/BCS guidelines.[13]

Stability Profiling and Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[14] They involve exposing the API to stress conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[14][15] This information is crucial for developing stability-indicating analytical methods.[16][17]

Predicted Degradation Pathways

Based on the structure, two primary degradation pathways are anticipated:

-

Hydrolysis: The 1,3-dioxane-4,6-dione ring is susceptible to cleavage by water, especially under acidic or basic catalysis, which would break the ring structure.

-

Oxidation: The electron-rich thiophene ring is a known target for oxidative degradation, which could lead to the formation of sulfoxides or other oxidized species.[10]

Experimental Workflow for Forced Degradation Studies

The following workflow illustrates the process of conducting forced degradation and developing a stability-indicating method.

References

- 1. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]

- 2. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]

- 3. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C10H10O4S | CID 370301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 10. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. who.int [who.int]

- 14. medcraveonline.com [medcraveonline.com]

- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. ijtsrd.com [ijtsrd.com]

Methodological & Application

Knoevenagel condensation protocol using 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione

Application Note & Protocol

Topic: Knoevenagel Condensation Protocol using 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of Thienyl-Meldrum's Acid Adducts in Medicinal Chemistry

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated systems from active methylene compounds and carbonyls.[1][2] This reaction has become a powerful tool in drug discovery, as its products are precursors to a wide range of pharmacologically active molecules, including anticancer agents.[3][4]

Among the roster of active methylene compounds, 2,2-dimethyl-1,3-dioxane-4,6-dione, or Meldrum's acid, stands out due to the high acidity of its C-5 protons (pKa ≈ 4.97) and its rigid cyclic structure, which often leads to high yields in condensation reactions.[5][6] When functionalized with a thiophene ring, as in This compound , it becomes a highly valuable building block. The thiophene moiety is a well-known bioisostere for the benzene ring and is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The resulting Knoevenagel adducts, therefore, merge the synthetic versatility of Meldrum's acid with the pharmacological relevance of the thienyl group, creating electrophilic intermediates poised for further elaboration in the synthesis of complex molecular architectures.[3][6]

This document serves as a comprehensive guide, providing both the mechanistic rationale and a detailed experimental protocol for the Knoevenagel condensation of this compound with a representative aromatic aldehyde.

Mechanistic Insight: The Driving Forces of the Condensation

The Knoevenagel condensation proceeds through a sequence of reversible steps, culminating in the formation of a thermodynamically stable conjugated product. The choice of a weak base as a catalyst is crucial to prevent the self-condensation of the aldehyde reactant.[2]

The mechanism can be dissected into three primary stages:

-

Enolate Formation: A weak base, such as piperidine or pyridine, deprotonates the highly acidic C-5 position of the 5-(3-thienyl)-Meldrum's acid. This step is highly favorable due to the electron-withdrawing nature of the two adjacent carbonyl groups, which stabilize the resulting carbanion.

-

Nucleophilic Addition: The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition forms a tetrahedral alkoxide intermediate.

-

Dehydration (Elimination): The intermediate is protonated to form a β-hydroxy adduct, which then undergoes elimination of a water molecule. This dehydration step is typically spontaneous and irreversible, driven by the formation of a highly conjugated π-system, yielding the final α,β-unsaturated product.[7]

Caption: Knoevenagel Condensation Workflow.

Experimental Protocol

This protocol details the synthesis of 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione from this compound and benzaldehyde, a representative transformation.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| This compound | 61857-83-8 | 226.25 | 1.0 mmol (226 mg) | The limiting reagent. |

| Benzaldehyde | 100-52-7 | 106.12 | 1.1 mmol (117 mg) | Freshly distilled for best results. |

| Piperidine | 110-89-4 | 85.15 | 0.1 mmol (8.5 mg) | Catalyst. |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | 10 mL | Anhydrous solvent. |

| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 | ~10 mL | For workup. |

| Brine (Saturated NaCl solution) | N/A | N/A | ~10 mL | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g | Drying agent. |

Step-by-Step Procedure

Caption: Experimental Protocol Workflow.

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (226 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL). Stir until the solid is completely dissolved.

-

Addition of Aldehyde: Add benzaldehyde (117 mg, 1.1 mmol) to the solution.

-

Initiation of Reaction: Add piperidine (8.5 mg, 0.1 mmol) dropwise to the reaction mixture. Stir the reaction at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

-

Quenching and Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (10 mL), deionized water (10 mL), and brine (10 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione as a crystalline solid.

Expected Results and Characterization

-

Yield: High to excellent yields (typically >85%) are expected.

-

Appearance: A white to pale yellow crystalline solid.

-

Characterization Data (Representative for 5-benzylidene derivative):

Trustworthiness and Self-Validation

The protocol's reliability is ensured by several factors:

-

Robustness of the Reaction: The Knoevenagel condensation with Meldrum's acid derivatives is a well-established and high-yielding reaction.[5][9]

-

Clear Endpoints: The reaction can be easily monitored to completion by TLC, preventing the formation of side products from over-running the reaction.

-

Straightforward Purification: The product is typically a solid, allowing for simple purification by recrystallization, which also serves as a validation of purity.

-

Analytical Verification: The identity and purity of the final compound can be unequivocally confirmed using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Conclusion

This application note provides a detailed and reliable protocol for the Knoevenagel condensation using this compound. The resulting α,β-unsaturated products are valuable intermediates for the synthesis of complex molecules, particularly in the field of drug development. The mechanistic understanding and step-by-step guide offered herein are intended to empower researchers to confidently apply this powerful synthetic transformation in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. ir.uitm.edu.my [ir.uitm.edu.my]

- 9. tandfonline.com [tandfonline.com]

The Synthetic Versatility of 5-(Thienyl)meldrum's Acid: A Gateway to Complex Heterocycles

Introduction: The Unique Reactivity of a Privileged Building Block

In the landscape of modern organic synthesis, the pursuit of efficient and versatile building blocks is paramount for the construction of complex molecular architectures, particularly those with potential applications in drug discovery and materials science. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a cyclic derivative of malonic acid, has long been celebrated for the exceptional acidity of its C5 methylene protons (pKa ≈ 4.97) and its utility as a potent carbon nucleophile and a precursor to highly reactive ketene intermediates. The introduction of an arylidene moiety at the C5 position, such as in 5-(thienyl)meldrum's acid (more formally, 5-((thiophen-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione), transforms this humble reagent into a powerful Michael acceptor and a versatile platform for the synthesis of a diverse array of heterocyclic compounds. The thiophene ring, a bioisostere of the benzene ring, is a common motif in many pharmaceuticals, imparting unique physicochemical properties. This guide provides a detailed exploration of the practical applications of 5-(thienyl)meldrum's acid in organic synthesis, complete with in-depth protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Core Synthetic Applications: A Hub for Molecular Diversity

The primary utility of 5-(thienyl)meldrum's acid stems from its electrophilic character at the β-position of the α,β-unsaturated system, making it an excellent substrate for a variety of nucleophilic addition reactions. This reactivity profile opens doors to a multitude of synthetic transformations, most notably in the construction of thiophene-annulated heterocyclic systems.

Synthesis of 5-(Thienyl)meldrum's Acid via Knoevenagel Condensation

The cornerstone for all subsequent applications is the efficient synthesis of 5-(thienyl)meldrum's acid itself. This is readily achieved through a Knoevenagel condensation between thiophene-2-carboxaldehyde and Meldrum's acid. The high acidity of the C5 protons of Meldrum's acid often allows this reaction to proceed under mild conditions, sometimes even without a catalyst.

Protocol 1: Synthesis of 5-((Thiophen-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Materials:

-

Meldrum's acid

-

Thiophene-2-carboxaldehyde

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of Meldrum's acid (1.0 eq) in methanol, add thiophene-2-carboxaldehyde (1.0 eq).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

The reaction is typically complete within 30 minutes to a few hours, often evidenced by the formation of a precipitate.

-

The product can be isolated by filtration, washed with cold methanol, and dried under vacuum to yield the desired 5-((thiophen-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione as a solid. Further purification is often not necessary.

Causality Behind Experimental Choices:

-

Solvent: Methanol is a common solvent for this reaction as it readily dissolves the starting materials and the product often precipitates out upon formation, simplifying purification.

-

Catalyst: Due to the high acidity of Meldrum's acid, a basic catalyst is often not required, making the procedure more straightforward and environmentally friendly. For less reactive aldehydes, a mild base like piperidine or pyridine can be employed.

-

Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating and potential side reactions.

Diagram 1: Knoevenagel Condensation for the Synthesis of 5-(Thienyl)meldrum's Acid

Caption: Knoevenagel condensation of thiophene-2-carboxaldehyde and Meldrum's acid.

Synthesis of Thiophene-Containing Pyrimidines and Thienopyridines

A significant application of 5-(thienyl)meldrum's acid is its role as a key intermediate in multicomponent reactions for the synthesis of fused heterocyclic systems. For instance, thiophene-substituted chalcones, which can be derived from thiophene aldehydes, are cyclized with guanidine to form thiophenopyrimidines. While not a direct reaction of 5-(thienyl)meldrum's acid, this highlights the utility of the thiophene aldehyde precursor. A more direct application involves the reaction of 5-arylidene Meldrum's acid derivatives with nucleophiles to construct complex heterocyclic scaffolds.

Protocol 2: General Procedure for the Synthesis of Thieno[2,3-b]pyridines

This protocol is adapted from general methods for the synthesis of thieno[2,3-b]pyridines from activated methylene compounds.

Materials:

-

5-((Thiophen-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

-

Malononitrile

-

Sodium ethoxide

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

Procedure:

-

To a solution of sodium ethoxide in ethanol, add malononitrile and stir for a short period.

-

Add 5-((thiophen-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or dioxane) to obtain the desired thieno[2,3-b]pyridine derivative.

Causality Behind Experimental Choices:

-

Base: A strong base like sodium ethoxide is required to deprotonate the malononitrile, generating the active nucleophile for the Michael addition.

-

Reaction Sequence: The reaction proceeds through a domino sequence of a Michael addition of the malononitrile anion to the 5-(thienyl)meldrum's acid, followed by an intramolecular cyclization and subsequent aromatization to form the stable thieno[2,3-b]pyridine ring system.

-

Workup: Acidification is necessary to neutralize the basic reaction mixture and protonate the final product, leading to its precipitation.

Diagram 2: Synthesis of Thieno[2,3-b]pyridines

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from Thienyl-Meldrum's Acid

Introduction: The Strategic Union of Thiophene and Meldrum's Acid

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the design of efficient pathways to novel heterocyclic scaffolds is of paramount importance. Thienyl-Meldrum's acid derivatives have emerged as exceptionally versatile and powerful synthons for this purpose. This guide provides an in-depth exploration of the techniques employed to transform these building blocks into a diverse array of complex heterocyclic systems.

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is not merely another active methylene compound; its unique rigid cyclic structure confers an unusually high acidity (pKa ≈ 4.97) to the C5 protons, making its anion an effective nucleophile.[1][2] Furthermore, its derivatives are thermally labile, capable of generating highly reactive ketene intermediates upon pyrolysis.[3][4] When this reactivity is combined with a thiophene moiety—a privileged sulfur-containing heterocycle ubiquitous in pharmaceuticals due to its unique electronic properties and ability to act as a bioisostere of a phenyl ring—the resulting thienyl-Meldrum's acid becomes a precursor for a wealth of medicinally relevant structures, including thienopyridines, quinolinones, and other fused systems.[5][6][7]

This document moves beyond simple procedural listings to elucidate the underlying chemical principles, offering researchers the rationale needed to adapt and innovate upon these established methodologies.

Part 1: Preparation of the Key Precursor: 5-Thienylidene Meldrum's Acid

The cornerstone of the syntheses described herein is the Knoevenagel condensation between a thiophene carbaldehyde and Meldrum's acid. This reaction creates the activated α,β-unsaturated system that serves as the electrophilic partner in subsequent cyclization strategies.

Workflow for Precursor Synthesis

Caption: General workflow for the Knoevenagel condensation to form the thienylidene precursor.

Protocol 1: Synthesis of 5-(Thiophen-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

This protocol details a standard procedure for the synthesis of the key starting material.

Materials:

-

Thiophene-2-carbaldehyde

-

Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)[8]

-

Piperidine (catalyst)

-

Glacial Acetic Acid (co-catalyst)

-

Ethanol (solvent)

-

Ice-cold water

Procedure:

-

In a 250 mL round-bottom flask, dissolve Meldrum's acid (10.0 g, 69.4 mmol) in 100 mL of ethanol at room temperature.

-

Add thiophene-2-carbaldehyde (7.78 g, 69.4 mmol) to the solution with stirring.

-

Add piperidine (0.3 mL) and glacial acetic acid (0.6 mL) as catalysts. The choice of a mild base like piperidine is crucial to facilitate deprotonation of Meldrum's acid without promoting side reactions.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, evidenced by the formation of a yellow precipitate.

-

Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of ice-cold ethanol (2 x 20 mL) to remove unreacted starting materials.

-

Wash the product with ice-cold water (2 x 30 mL) to remove any residual catalysts.

-

Dry the resulting bright yellow solid under vacuum to yield the desired 5-(thiophen-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

Expected Outcome: A high yield (>90%) of a crystalline yellow solid. The product's purity can be confirmed by NMR and melting point analysis.

Part 2: Intramolecular Cyclization via Friedel-Crafts Acylation

Thienyl-Meldrum's acid derivatives bearing an appropriate linker can undergo intramolecular Friedel-Crafts acylation to generate fused ring systems. This strategy leverages the Meldrum's acid moiety as an internal acylating agent, which is activated by a Lewis acid catalyst. This method is particularly effective for synthesizing polysubstituted 1-indanones and 1-tetralones fused to the thiophene ring.[9]

Mechanism: Lewis Acid-Catalyzed Intramolecular Acylation

Caption: Mechanism of intramolecular Friedel-Crafts acylation for ring fusion.

Protocol 2: Synthesis of a Fused Thieno-Cyclic Ketone

This protocol is adapted from methodologies for the synthesis of 1-tetralones and can be applied to thienyl analogues.[9]

Materials:

-

5-(2-(Thiophen-2-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Substrate)

-

Tin(IV) chloride (SnCl₄) or Titanium(IV) chloride (TiCl₄) (Lewis acid catalyst)

-

Dichloromethane (DCM), anhydrous (Solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the thienyl-Meldrum's acid substrate (1.0 mmol) in 20 mL of anhydrous DCM in a flame-dried, three-neck flask under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Lewis acid catalyst (e.g., SnCl₄, 1.1 mmol, 1.1 equivalents) dropwise via syringe. The choice of a strong Lewis acid is critical for activating the Meldrum's acid carbonyls for acylation.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

-

Carefully quench the reaction by slowly pouring the mixture into 50 mL of a stirred, ice-cold saturated NaHCO₃ solution.

-

Separate the organic layer in a separatory funnel. Extract the aqueous layer with DCM (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the pure fused ketone.

Part 3: Synthesis of Thieno[2,3-b]pyridines and Related Heterocycles

One of the most powerful applications of thienylidene Meldrum's acid is in the synthesis of fused pyridine systems, such as thieno[2,3-b]pyridines. These scaffolds are of significant interest in medicinal chemistry.[5][6] The general strategy involves a Michael addition of a nucleophile to the thienylidene precursor, followed by an intramolecular cyclization and elimination sequence.

Data Summary: Heterocycle Synthesis from Thienylidene Meldrum's Acid

| Nucleophile(s) | Key Intermediate | Resulting Heterocycle Core | Typical Conditions | Reference |

| Enaminones | Enamide | Tetrahydroquinolin-2-one analogue | Acetic Acid, Reflux | [10] |

| Malononitrile, Sulfur | Dicyanopyridine thione | Thieno[2,3-b]pyridine | Ethanolic Sodium Ethoxide | [6] |

| Cyanothioacetamide | Pyridinethione | Thieno[2,3-b]pyridine | Piperidine, Ethanol, Reflux | [11][12] |

| Urea/Thiourea, Aldehyde | Dihydropyrimidine | Fused Pyrimidone (Biginelli-type) | Acid catalyst (e.g., Lemon Juice), Ethanol | |

| Hydrazine Hydrate | Hydrazide | Pyrazolidinone | Ethanol, Reflux | [13] |

Protocol 3: Multi-component Synthesis of a Substituted Thieno[2,3-b]pyridine-3-carbonitrile

This protocol is a variation of the Gewald reaction, a classic method for synthesizing thiophenes, adapted for building a pyridine ring onto an existing thiophene.

Materials:

-

5-(Thiophen-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (Precursor from Protocol 1)

-

Malononitrile

-

Elemental Sulfur

-

Morpholine or Piperidine (Base catalyst)

-

Ethanol (Solvent)

Procedure:

-

In a 100 mL round-bottom flask, suspend the thienylidene Meldrum's acid (5.0 g, 21.0 mmol), malononitrile (1.39 g, 21.0 mmol), and elemental sulfur (0.67 g, 21.0 mmol) in 50 mL of ethanol.

-

Add morpholine (1.8 mL, 21.0 mmol) dropwise to the stirred suspension at room temperature. The base is essential for initiating the reaction cascade, starting with the deprotonation of malononitrile.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction mixture will typically darken. Monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour.

-

A solid product will precipitate. Collect the solid by vacuum filtration.

-

Wash the crude product with cold ethanol to remove impurities.

-

Recrystallize the solid from a suitable solvent, such as a DMF/ethanol mixture, to obtain the purified 2-amino-4-(thiophen-2-yl)-thieno[2,3-b]pyridine-3-carbonitrile derivative.

Causality and Mechanism: This one-pot reaction proceeds through a complex cascade. The base first catalyzes a Michael addition of the malononitrile anion to the thienylidene precursor. The resulting adduct then reacts with sulfur in a process analogous to the Gewald reaction, leading to the formation of the fused thiophene ring which is, in this context, a pyridine ring. The Meldrum's acid part is eliminated during the cyclization and aromatization steps.

Part 4: Thermal Reactions and Acylketene Generation

Pyrolysis of 5-substituted Meldrum's acid derivatives provides a clean and efficient route to highly reactive acylketene intermediates through a retro-Diels-Alder reaction, eliminating acetone and carbon dioxide.[3][4] These ketenes can be trapped in situ by various nucleophiles or undergo intramolecular cyclizations to form new heterocyclic rings.

Workflow: Thermal Generation and Trapping of Ketenes

Caption: Pyrolysis of a thienyl-Meldrum's acid derivative to form a ketene and subsequent intramolecular cyclization.

Protocol 4: Solution-Phase Thermolysis for Quinolone Synthesis

This protocol describes the synthesis of a 4-hydroxyquinolone fused to a thiophene ring, using a high-boiling solvent to achieve the necessary temperature for ketene formation.

Materials:

-

5-(N-(thiophen-3-yl)acetamido)-2,2-dimethyl-1,3-dioxane-4,6-dione (Substrate)

-